molecular formula C9H8N4OS B2360219 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1251708-60-7

4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2360219
CAS No.: 1251708-60-7
M. Wt: 220.25
InChI Key: MFIYSPOYLXUVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that features both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Scientific Research Applications

4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Future Directions

The compound has shown potential in the synthesis of a new series of 1,3-thiazole, pyrano . The anticancer efficacy of similar compounds against MCF-7, a breast cancer cell line, was also compared to the standard anticancer drug doxorubicin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide typically involves the reaction of 2-aminothiazole with 4-methylpyrimidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .

Industrial Production Methods

In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a dihydrothiazole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide apart is its unique combination of the thiazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-6-2-3-10-7(12-6)8(14)13-9-11-4-5-15-9/h2-5H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIYSPOYLXUVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.